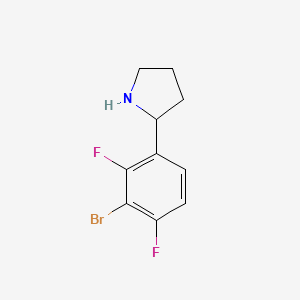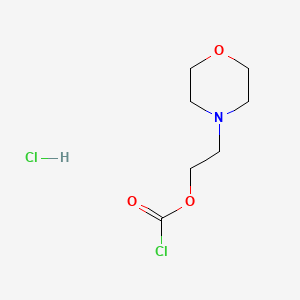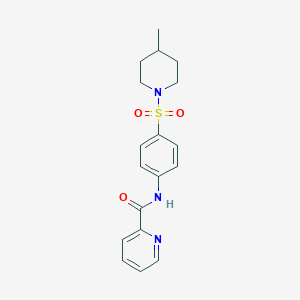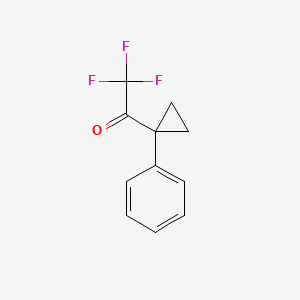
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one is a fluorinated organic compound with the molecular formula C11H9F3O and a molecular weight of 214.18 g/mol. This compound features a trifluoromethyl group attached to an ethanone moiety, which is further connected to a phenylcyclopropyl group. Due to its unique structure, it has garnered interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one typically involves the following steps:
Formation of the Phenylcyclopropyl Group: This can be achieved through a cyclopropanation reaction using phenyl-substituted diazo compounds and a suitable catalyst[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl sulfone or trifluoromethyl iodide under controlled conditions[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.
Formation of the Ethanone Moiety: The final step involves the oxidation of the corresponding alcohol or aldehyde to form the ethanone group[_{{{CITATION{{{_2{2,2,2-trifluoro-N-{3-[(1Z)-1-{(2-phenylcyclopropyl ... - ChemSpider.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often requiring catalysts or specific reaction conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols, aldehydes, and other reduced derivatives.
Substitution Products: Amides, esters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one has found applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one is unique due to its trifluoromethyl group and phenylcyclopropyl moiety. Similar compounds include:
2,2,2-Trifluoroacetophenone: Lacks the phenylcyclopropyl group.
1-(1-Phenylcyclopropyl)ethanone: Lacks the trifluoromethyl group.
2,2,2-Trifluoro-1-(2-phenylcyclopropyl)ethan-1-one: Similar structure but with a different phenylcyclopropyl group.
Propiedades
Fórmula molecular |
C11H9F3O |
|---|---|
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(1-phenylcyclopropyl)ethanone |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9(15)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
NHEZDKPURRGPSF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC=CC=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


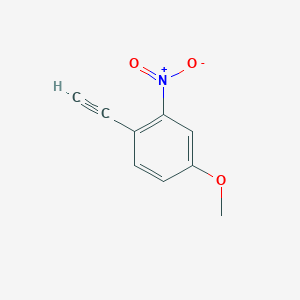
![3-(6-chloropyridin-3-yl)-N-[4-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B15317730.png)
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)

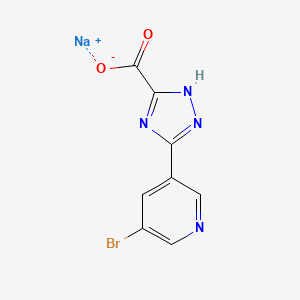
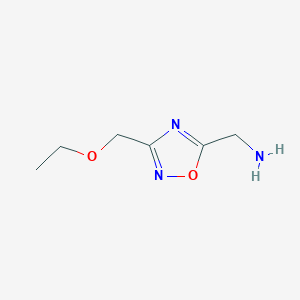
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
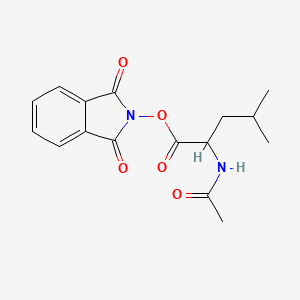
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
